molecular formula C24H26N4O2S B4059066 N-(2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide

N-(2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide

Cat. No. B4059066
M. Wt: 434.6 g/mol
InChI Key: ZVKUSHLVNNYMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that’s colorless and solid. Benzimidazole and its derivatives exhibit a wide range of biological activities and are of medicinal and pharmacological importance .


Synthesis Analysis

Benzimidazole was first synthesized from o-phenylenediamine and formic acid. Other methods of synthesis include the reaction of o-nitroaniline with alcoholic potash and ethylene glycol .


Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Benzimidazole and its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Ring-Chain Isomerism

Research by Valter et al. (1981) delved into the synthesis of imines of N-monosubstituted 2-benzoylbenzenesulfonamides and their ring isomers, highlighting the impact of bulky substituents like isopropyl on stabilizing open structures. This study provides insight into the structural versatility and reactivity of such compounds, which could be crucial for developing new chemical entities with specific properties (Valter et al., 1981).

Mixed-Ligand Copper(II)-Sulfonamide Complexes

González-Álvarez et al. (2013) investigated the effect of sulfonamide derivatives on DNA binding, cleavage, genotoxicity, and anticancer activity of mixed-ligand copper(II) complexes. This research underscores the potential of sulfonamide-based complexes in therapeutic applications, particularly in targeting DNA for cancer treatment (González-Álvarez et al., 2013).

Sulfonylcarbamimidic Azides

PeetNorton et al. (1987) explored the formation of sulfonylcarbamimidic azides from sulfonyl chlorides and their reactivity. This work contributes to our understanding of the chemistry of sulfonyl derivatives and their potential applications in synthesizing more complex molecules (PeetNorton et al., 1987).

Hypoxic Cell Selective Cytotoxic Agents

Saari et al. (1991) developed basic nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel agents preferentially toxic to hypoxic cells, suggesting their potential use in targeting hypoxic tumor environments, a common feature of various cancers (Saari et al., 1991).

Safety and Hazards

Like all chemicals, benzimidazole and its derivatives should be handled with care. They can cause irritation to the eyes, skin, and respiratory tract. Always use appropriate safety equipment when handling these chemicals .

Future Directions

Benzimidazole and its derivatives have a broad range of chemical and biological properties, making them important in the development of new drugs . Future research will likely continue to explore the potential uses of these compounds in medicine and other fields.

properties

IUPAC Name

4-methyl-N-[2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-17(2)28-23-11-7-6-10-22(23)26-24(28)25-16-19-8-4-5-9-21(19)27-31(29,30)20-14-12-18(3)13-15-20/h4-15,17,27H,16H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKUSHLVNNYMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CNC3=NC4=CC=CC=C4N3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide
Reactant of Route 5
N-(2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide
Reactant of Route 6
N-(2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.